molecular formula C9H4INS B14118942 2-Iodo-1-benzothiophene-6-carbonitrile

2-Iodo-1-benzothiophene-6-carbonitrile

Cat. No.: B14118942
M. Wt: 285.11 g/mol
InChI Key: KBTKAALZZWTUBX-UHFFFAOYSA-N
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Description

2-Iodo-1-benzothiophene-6-carbonitrile is a heterocyclic organic compound that features a benzothiophene core substituted with an iodine atom at the 2-position and a cyano group at the 6-position. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-benzothiophene-6-carbonitrile typically involves the iodination of 1-benzothiophene-6-carbonitrile. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzothiophene ring using iodine and an oxidizing agent like potassium iodate in an acidic medium.

Industrial Production Methods

Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-benzothiophene-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

    Oxidation and Reduction: The benzothiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Sonogashira Coupling: Palladium catalysts, copper iodide, and alkynes.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while Sonogashira coupling can produce alkynyl derivatives.

Scientific Research Applications

2-Iodo-1-benzothiophene-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1-benzothiophene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and cyano group can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-benzothiophene-6-carbonitrile: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-1-benzothiophene-6-carbonitrile: Contains a chlorine atom instead of iodine.

    2-Fluoro-1-benzothiophene-6-carbonitrile: Features a fluorine atom in place of iodine.

Uniqueness

2-Iodo-1-benzothiophene-6-carbonitrile is unique due to the presence of the iodine atom, which can significantly impact its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and physical properties, making this compound valuable in specific applications.

Properties

Molecular Formula

C9H4INS

Molecular Weight

285.11 g/mol

IUPAC Name

2-iodo-1-benzothiophene-6-carbonitrile

InChI

InChI=1S/C9H4INS/c10-9-4-7-2-1-6(5-11)3-8(7)12-9/h1-4H

InChI Key

KBTKAALZZWTUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=C2)I

Origin of Product

United States

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